molecular formula C18H25ClN2O B7928115 N-[2-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide

N-[2-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide

Cat. No.: B7928115
M. Wt: 320.9 g/mol
InChI Key: BHFZJTAUMOWFHD-UHFFFAOYSA-N
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Description

N-[2-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide is a complex organic compound that features a cyclopropyl-amino group attached to a cyclohexyl ring, which is further connected to a 2-chloro-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide typically involves multiple steps:

    Formation of the Cyclopropyl-Amine Intermediate: This step involves the reaction of benzylamine with cyclopropyl bromide under basic conditions to form the benzyl-cyclopropyl-amine intermediate.

    Cyclohexylation: The intermediate is then reacted with cyclohexyl bromide in the presence of a suitable base to form the cyclohexylated product.

    Chlorination and Acetamidation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like sodium azide, thiourea, or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of N-[2-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide
  • N-[2-(Benzyl-amino)-cyclohexyl]-2-chloro-acetamide
  • N-[2-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-bromo-acetamide

Uniqueness

N-[2-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide is unique due to the presence of both benzyl and cyclopropyl groups attached to the cyclohexyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-[benzyl(cyclopropyl)amino]cyclohexyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O/c19-12-18(22)20-16-8-4-5-9-17(16)21(15-10-11-15)13-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFZJTAUMOWFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)CCl)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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